
2-(Chloromethyl)prop-2-enoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)prop-2-enoxybenzene: is an organic compound with the molecular formula C10H11ClO It is characterized by a benzene ring substituted with a chloromethyl group and a prop-2-enoxy group
准备方法
Synthetic Routes and Reaction Conditions
-
Allylation of Phenol Derivatives: : One common method involves the allylation of phenol derivatives. The reaction typically uses allyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the allyl chloride, forming the prop-2-enoxy group.
-
Chloromethylation: : The chloromethylation of the allylated phenol derivative can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. This reaction introduces the chloromethyl group to the benzene ring.
Industrial Production Methods
Industrial production of 2-(Chloromethyl)prop-2-enoxybenzene often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
-
Substitution Reactions: : The chloromethyl group in 2-(Chloromethyl)prop-2-enoxybenzene is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted benzene derivatives.
-
Oxidation Reactions: : The compound can undergo oxidation reactions, particularly at the allylic position. Oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the prop-2-enoxy group into a corresponding epoxide or aldehyde.
-
Reduction Reactions: : Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles (amines, thiols, alcohols).
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Substituted Benzene Derivatives: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Epoxides and Aldehydes: Products of oxidation reactions.
Benzyl Alcohol Derivatives: Products of reduction reactions.
科学研究应用
Chemistry
In synthetic organic chemistry, 2-(Chloromethyl)prop-2-enoxybenzene is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various functionalized aromatic compounds.
Biology and Medicine
Research in medicinal chemistry explores the potential of this compound derivatives as pharmacologically active agents. These derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and resins. Its ability to undergo various chemical transformations makes it versatile for creating materials with specific properties.
作用机制
The mechanism by which 2-(Chloromethyl)prop-2-enoxybenzene exerts its effects depends on the specific chemical reaction it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing the nucleophile to attach to the benzene ring. In oxidation reactions, the prop-2-enoxy group can be converted into more reactive intermediates, facilitating further chemical transformations.
相似化合物的比较
Similar Compounds
4-Allyloxybenzyl Chloride: Similar structure but with the allyloxy group in the para position.
1-Allyloxy-4-chloromethyl-benzene: Another positional isomer with different reactivity.
p-Allyloxybenzyl Chloride: Another name for 4-allyloxybenzyl chloride, highlighting the positional isomerism.
Uniqueness
2-(Chloromethyl)prop-2-enoxybenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a chloromethyl and a prop-2-enoxy group on the benzene ring allows for a diverse range of chemical transformations, making it a valuable compound in synthetic chemistry.
属性
分子式 |
C10H11ClO |
|---|---|
分子量 |
182.64 g/mol |
IUPAC 名称 |
2-(chloromethyl)prop-2-enoxybenzene |
InChI |
InChI=1S/C10H11ClO/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-6H,1,7-8H2 |
InChI 键 |
UTGGLZDWVSHGCS-UHFFFAOYSA-N |
规范 SMILES |
C=C(COC1=CC=CC=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


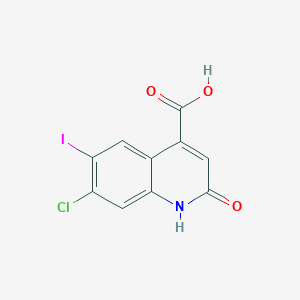
![6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15358263.png)
![N-(2-amino-2,3,3a,4-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B15358286.png)
![Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate](/img/structure/B15358299.png)

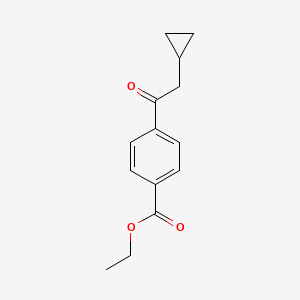
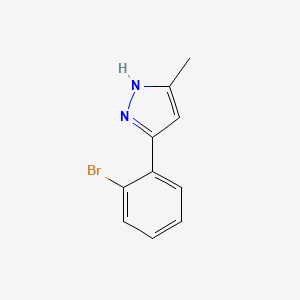

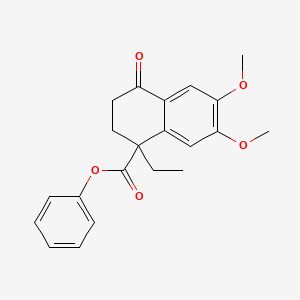
![Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B15358321.png)
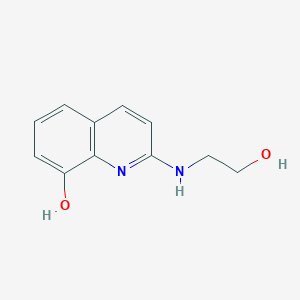


![7-Bromo-2-(bromomethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B15358344.png)
